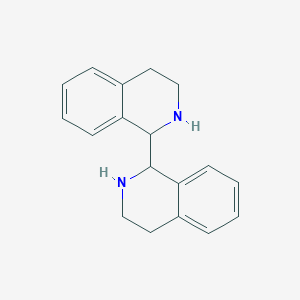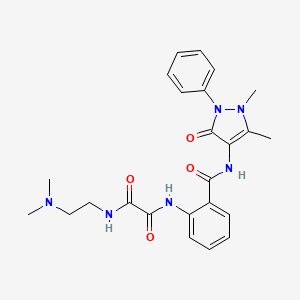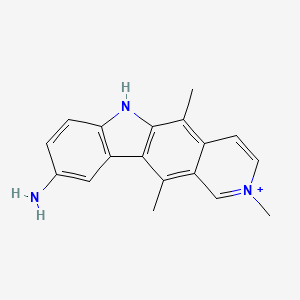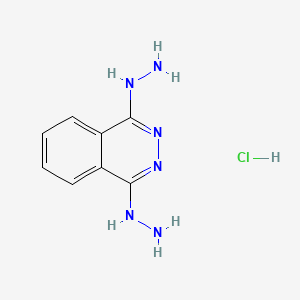
Dihydralazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydralazine hydrochloride is a prescription drug with antihypertensive properties. It functions by combating the effects of adrenaline and expanding blood vessels, enabling smoother blood flow by decreasing pressure . It belongs to the hydrazinophthalazine chemical class and is generally administered orally in tablet form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dihydralazine hydrochloride involves the reaction of phthalonitrile with hydrazine hydrate under reflux conditions. The reaction mixture is then acidified to obtain this compound . The process is sensitive to high temperature and humidity, UV/Vis light, and pH levels .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory preparation. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Dihydralazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It is sensitive to oxidative conditions, leading to the formation of degradation products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), and oxidizing agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include various degradation products, such as (phenylmethyl)hydrazine and 1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide .
Aplicaciones Científicas De Investigación
Dihydralazine hydrochloride has several scientific research applications, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Hydralazine: A closely related compound with similar antihypertensive properties.
Indapamide: Often combined with dihydralazine in fixed-dose formulations for enhanced antihypertensive effects.
Uniqueness
Dihydralazine hydrochloride is unique in its specific mechanism of action and its sensitivity to various environmental conditions, which influences its stability and degradation . Its combination with other antihypertensive agents, such as indapamide, highlights its complementary effects in managing hypertension .
Propiedades
Número CAS |
63868-75-7 |
|---|---|
Fórmula molecular |
C8H11ClN6 |
Peso molecular |
226.67 g/mol |
Nombre IUPAC |
(4-hydrazinylphthalazin-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10N6.ClH/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;/h1-4H,9-10H2,(H,11,13)(H,12,14);1H |
Clave InChI |
IKVCCOSAYBITFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



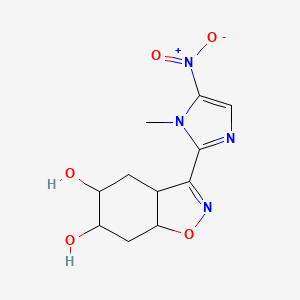
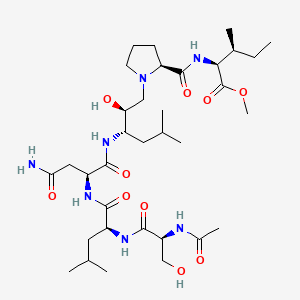

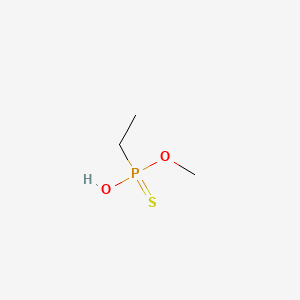

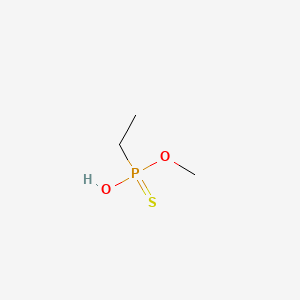
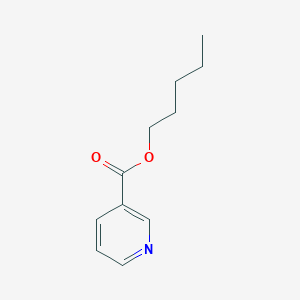
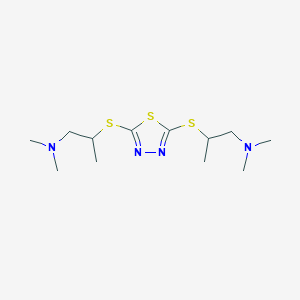
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)

